(+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol
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Overview
Description
(+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of an azido group, a hexadecyl chain, and a triphenylmethyl group attached to a glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of the Glycerol Backbone: The glycerol backbone is protected using a triphenylmethyl (trityl) group to prevent unwanted reactions at specific hydroxyl sites.
Introduction of the Hexadecyl Chain: The hexadecyl chain is introduced through an esterification or etherification reaction, depending on the desired linkage.
Azidation: The azido group is introduced via nucleophilic substitution, often using sodium azide as the azidating agent.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the azido group to an amine group, altering the compound’s properties.
Substitution: The azido group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN3) is commonly used for azidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
(+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as a bioorthogonal reagent, allowing for selective labeling and modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol involves its ability to undergo specific chemical reactions that modify its structure and properties. The azido group, in particular, is highly reactive and can participate in click chemistry reactions, making it a valuable tool for bioconjugation and molecular labeling. The hexadecyl chain imparts hydrophobicity, while the triphenylmethyl group provides steric protection and stability.
Comparison with Similar Compounds
(+/-)-2-Azido-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol can be compared with other similar compounds, such as:
2-Azido-2-desoxy-3-O-hexadecylglycerol: Lacks the triphenylmethyl group, resulting in different reactivity and stability.
2-Azido-2-desoxy-1-O-(triphenylmethyl)glycerol:
2-Azido-2-desoxy-3-O-hexadecyl-1-O-(benzyl)glycerol: Contains a benzyl group instead of a triphenylmethyl group, leading to variations in steric protection and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C38H53N3O2 |
---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
[(2-azido-3-hexadecoxypropoxy)-diphenylmethyl]benzene |
InChI |
InChI=1S/C38H53N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-42-32-37(40-41-39)33-43-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37H,2-14,24,31-33H2,1H3 |
InChI Key |
IEORYLRLMFNXMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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